molecular formula C10H11N B2968057 (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete CAS No. 2243521-20-0

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete

Cat. No.: B2968057
CAS No.: 2243521-20-0
M. Wt: 145.205
InChI Key: SOMFMLLQFUJZLJ-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a heterocyclic compound featuring a four-membered ring with nitrogen as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the reaction of 1-bromo-3,5-dinitrobenzene with appropriate reagents can yield azete derivatives . Another method includes the thermolysis of cyclopropenyl azide, which forms the azete ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of advanced spectroscopic methods, such as NMR, is crucial for characterizing the chemical structure and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the strained four-membered ring structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azete-N-oxides, while reduction can produce fully saturated azetidines .

Mechanism of Action

The mechanism of action of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete involves its interaction with specific molecular targets and pathways. The strained four-membered ring and the presence of nitrogen contribute to its reactivity and ability to form stable complexes with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete include azetidine and cyclobutadiene. Azetidine is the saturated analog of azete, while cyclobutadiene is the homocyclic analog .

Uniqueness: The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrogen atom within the four-membered ring. This imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2aS,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-4-9-7(3-1)5-8-6-11-10(8)9/h1-4,8,10-11H,5-6H2/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMFMLLQFUJZLJ-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@H]2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243521-20-0
Record name rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.